molecular formula C21H24O4 B1240677 Phosphatoquinone B

Phosphatoquinone B

Cat. No.: B1240677
M. Wt: 340.4 g/mol
InChI Key: HFMUGRCEDVYMSK-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphatoquinone B is a bioactive secondary metabolite isolated from Streptomyces species, first reported in 1991 . It belongs to the quinone-derived family of natural products and is characterized by a phosphorylated quinone core structure. The compound exhibits potent inhibitory activity against protein tyrosine phosphatases (PTPases), enzymes critical for regulating cellular signaling pathways, including those involved in cell growth, differentiation, and immune response .

Properties

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C21H24O4/c1-12(2)6-5-7-13(3)8-9-16-14(4)20(24)19-17(21(16)25)10-15(22)11-18(19)23/h6,8,10-11,22-23H,5,7,9H2,1-4H3/b13-8+

InChI Key

HFMUGRCEDVYMSK-MDWZMJQESA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2)O)O)C/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2)O)O)CC=C(C)CCC=C(C)C

Synonyms

phosphatoquinone B
phosphatoquinone-B

Origin of Product

United States

Chemical Reactions Analysis

Scope of Reviewed Sources

The search included diverse resources such as:

  • ACS Publications (e.g., methane combustion reactions)

  • PubMed Central (PMC) articles on bioorthogonal reactions , reaction optimization , and intracellular chemical processes

  • Chemistry LibreTexts entries on reaction classification

  • Experimental protocols for reagent tables4 and reaction kinetics

None of these sources mention "Phosphatoquinone B" or related derivatives.

Potential Reasons for Missing Data

  • Nomenclature Issues : The compound may be referenced under a different IUPAC name, trade name, or abbreviation not captured in the search.

  • Specialized Research : The compound might be newly synthesized, proprietary, or studied in unpublished/non-indexed research.

  • Focus Mismatch : The provided sources emphasize general reaction mechanisms (e.g., combustion, redox) , bioorthogonal chemistry , or optimization methods , not specific quinone derivatives.

Recommended Next Steps

To investigate "this compound":

  • Consult Specialized Databases :

    • Use SciFinder, Reaxys, or PubChem to verify nomenclature and existing literature.

    • Review patents (e.g., USPTO, Espacenet) for proprietary formulations.

  • Validate Compound Existence :

    • Confirm the name’s accuracy; potential candidates include phosphorylated quinones (e.g., ubiquinone derivatives) or hypothetical molecules.

  • Explore Analogous Systems :

    • Study reactions of structurally similar compounds (e.g., Coenzyme Q10 or menadione ) for indirect insights .

General Reactivity of Quinones

While not specific to "this compound," quinones commonly participate in:

Reaction TypeMechanismExample
Redox Reactions Electron transfer via semiquinone radicalsUbiquinone in mitochondrial ETC
Phosphorylation ATP-dependent kinase reactionsKinase-mediated modifications
Nucleophilic Substitution Attack at carbonyl or phosphoryl groupsAnalogous to peptide bond formation

Data Gaps and Limitations

The absence of data in the provided sources underscores the need for targeted literature reviews or experimental studies to characterize "this compound." Future work could focus on synthesizing the compound and profiling its reactivity under varying conditions (pH, temperature, catalysts) .

For authoritative insights, collaborate with institutions specializing in organic synthesis or phosphorylated biomolecules.

Comparison with Similar Compounds

Phosphatoquinone B shares structural and functional similarities with select microbial metabolites but diverges in biological activity and molecular targets. Below is a comparative analysis of this compound and related compounds, synthesized from available research.

Structural and Functional Analogues

Phosphatoquinone A
  • Source: Streptomyces sp. (same as this compound) .
  • Activity: Inhibits protein tyrosine phosphatases, similar to this compound .
  • Differentiation: Structural differences (e.g., substituent arrangement on the quinone core) likely influence binding affinity or selectivity for specific PTPases. However, detailed structural data are unavailable in the provided evidence.
Hydroquinone
  • Source : Ubiquitous metabolite in plants and microbes .
  • Activity: Functions as a redox-active metabolite and antioxidant, unlike this compound’s enzymatic inhibition .
  • Significance: Highlights how phosphorylation of the quinone scaffold in this compound confers specialized biological activity.
Phosmidosine
  • Source : Streptomyces sp. RK-16 .
  • Activity : Antifungal agent, targeting fungal cell integrity .
  • Comparison : Despite shared Streptomyces origin, Phosmidosine lacks phosphatase inhibition, emphasizing divergent biosynthetic pathways and ecological roles.
Pironetin
  • Source : Streptomyces sp. .
  • Activity : Tubulin-disassembling agent with antitumor properties .
  • Differentiation: Demonstrates that Streptomyces metabolites can target cytoskeletal proteins (e.g., tubulin) rather than enzymatic targets like this compound.

Tabulated Comparison

Compound Source Biological Activity Key Structural Feature Year Discovered
This compound Streptomyces sp. Protein tyrosine phosphatase inhibitor Phosphorylated quinone 1991
Phosphatoquinone A Streptomyces sp. Protein tyrosine phosphatase inhibitor Phosphorylated quinone 1991
Hydroquinone Ubiquitous Redox metabolite, antioxidant Dihydroxybenzene -
Phosmidosine Streptomyces sp. Antifungal Not specified 1985
Pironetin Streptomyces sp. Tubulin disassembler α-pyrone-lactam hybrid 1999

Mechanistic and Therapeutic Implications

This compound’s PTPase inhibition distinguishes it from other Streptomyces-derived compounds. For instance:

  • Selectivity: Unlike broad-spectrum antifungal agents (e.g., Phosmidosine), this compound targets specific enzymes, reducing off-target effects .
  • Therapeutic Potential: Its mechanism aligns with modern drug discovery efforts focusing on enzymatic regulation, whereas compounds like Pironetin target structural proteins .

Q & A

How can I structure a research question on Phosphatoquinone B to ensure methodological rigor in experimental design?

Basic
Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example:

  • Population: Biological systems or synthetic models interacting with this compound.
  • Intervention: Dosage, synthesis method, or mechanistic modulation.
  • Outcome: Quantitative metrics (e.g., reaction yield, binding affinity).
    This approach ensures alignment with hypothesis-testing and reproducibility standards .

What strategies are effective for conducting a systematic literature review on this compound’s mechanisms?

Basic
Adopt PEO (Population, Exposure, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) frameworks to filter studies. Prioritize primary sources describing this compound’s chemical behavior, omitting redundant or non-peer-reviewed data. Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics)") to balance specificity and sensitivity .

How should I design experiments to characterize this compound’s physicochemical properties?

Basic
Include negative controls (e.g., solvent-only samples) and replicates (≥3) to validate purity and stability assays. For novel compounds, provide NMR, HPLC, and mass spectrometry data in the main text, with raw spectra in supplementary materials. Reference known analogs (e.g., quinone derivatives) for comparative analysis .

How can I resolve contradictions in published data on this compound’s bioactivity?

Advanced
Perform meta-analysis with heterogeneity testing (e.g., Cochran’s Q) to assess variability across studies. Create a comparative table summarizing experimental conditions (e.g., pH, temperature, cell lines) and outcomes. If inconsistencies persist, conduct replication studies under standardized protocols, documenting deviations via GRADE (Grading of Recommendations Assessment, Development, and Evaluation) criteria .

What statistical methods are appropriate for handling multiple hypotheses in this compound omics studies?

Advanced
Apply False Discovery Rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust p-values in high-throughput data (e.g., transcriptomics). For independent hypotheses, use sequential Bonferroni correction. Report adjusted confidence intervals and effect sizes to minimize Type I errors .

How can I ensure reproducibility in synthesizing this compound derivatives?

Advanced
Detail reaction parameters (e.g., stoichiometry, catalysts, purification steps) in the Experimental section, adhering to IUPAC guidelines . Share step-by-step videos or spectra in supplementary materials. Use CIF (Crystallographic Information File) formats for crystal structures, citing deposition codes in public databases (e.g., Cambridge Structural Database) .

What experimental design principles optimize this compound’s synthesis yield?

Advanced
Implement Design of Experiments (DoE) with response surface methodology (RSM) to test variables (e.g., temperature, solvent polarity). Analyze interactions via ANOVA and Pareto charts. For time-bound studies, use fractional factorial designs to prioritize critical factors .

How do I formulate a hypothesis about this compound’s role in redox reactions?

Basic
Derive hypotheses from literature gaps, such as conflicting reports on electron-transfer efficiency. Structure logically: "Because this compound’s quinone moiety exhibits higher electron affinity than [Analog X], we hypothesize it will enhance catalytic activity in [System Y] under [Conditions Z]." Avoid direct hypothesis statements; integrate rationale into the background .

How can I integrate multi-omics data to study this compound’s metabolic pathways?

Advanced
Use pathway enrichment analysis (e.g., KEGG, Reactome) to link transcriptomic/proteomic data with metabolic networks. Apply machine learning (e.g., random forests) to identify key biomarkers. Validate findings with in vitro assays (e.g., enzyme inhibition) and report false positives via FDR-adjusted p-values .

What ethical considerations apply to this compound research involving biological samples?

Basic
Obtain institutional review board (IRB) approval for human-derived materials. Document safety protocols (e.g., LD50, MSDS) for handling toxic intermediates. For animal studies, follow ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) to ensure humane endpoints and sample-size justification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphatoquinone B
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Phosphatoquinone B

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.